3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid
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Overview
Description
3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[321]octane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butoxycarbonyl group, an oxa-bridge, and an azabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . The tert-butoxycarbonyl group is introduced using tert-butyl esters, which are widely used in synthetic organic chemistry .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application, but typically involve the modulation of key signaling cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid
- 8-azabicyclo[3.2.1]octane derivatives
Uniqueness
3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid is unique due to the presence of the oxa-bridge and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-7-4-5-8(17-7)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJBNMFIVPWEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1C(=O)O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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